molecular formula C21H19Cl2F3N4OS B2981394 N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 389070-96-6

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

Cat. No. B2981394
CAS RN: 389070-96-6
M. Wt: 503.37
InChI Key: VGTCAWLRASZVSI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a butylsulfanyl group, a 1,2,4-triazole ring, and a trifluoromethyl group . The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular formula of this compound is C21H26Cl2N4OS . It has an average mass of 453.428 Da and a mono-isotopic mass of 452.120422 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups and overall structure. For instance, the trifluoromethyl group is known to significantly influence the properties of organic compounds, including their reactivity, acidity, and lipophilicity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound's related research includes the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This method provides an efficient approach for the regioselective synthesis of related compounds, leveraging theoretical studies for process insights (Moreno-Fuquen et al., 2019).
  • Another aspect involves the synthesis of new thiourea derivatives , demonstrating potential antimicrobial agents against biofilm-forming bacteria. This research indicates the significance of specific halogenated substituents on the thiourea moiety for enhancing antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Biological Activities

  • A series of Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for their antibacterial and antifungal activity . This indicates the compound's relevance in developing new antimicrobial agents (Mange et al., 2013).
  • Research on the synthesis and evaluation of novel derivatives for anti-tubercular activity further showcases the application of such compounds in addressing tuberculosis, highlighting their potential as therapeutic agents (Dighe et al., 2012).

Mechanistic Insights

  • An in-depth study on the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor showcases the complex interactions and potential of related compounds in HIV treatment strategies, highlighting the nuanced mechanisms through which these compounds exert their effects (Watson et al., 2005).

Chemical and Structural Analysis

  • The formation of ethanol monosolvates with N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides and their hydrogen bond-linked centrosymmetric aggregates further illustrate the compound's structural diversity and the potential for crystalline form studies (Chinthal et al., 2020).

Mechanism of Action

properties

IUPAC Name

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2F3N4OS/c1-2-3-10-32-20-29-28-18(30(20)13-8-9-16(22)17(23)11-13)12-27-19(31)14-6-4-5-7-15(14)21(24,25)26/h4-9,11H,2-3,10,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTCAWLRASZVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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